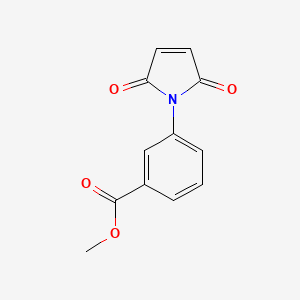

3-(2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that is part of a broader class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The compound contains a pyrrole ring that is substituted at the third position with a benzoate ester group and has additional oxo functionalities at the second and fifth positions on the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be performed using 5-(benzotriazol-1-yl)-1,2-epoxy-3-pentynes with primary amines, which could potentially be adapted to synthesize the compound . Another relevant synthesis method involves the use of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, which can be transformed into various heterocyclic systems including pyrrole derivatives . These methods highlight the versatility of synthetic approaches to access substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The substitution pattern on the pyrrole ring can significantly influence the electronic and steric properties of the molecule. For example, the presence of a benzoate ester group can introduce additional resonance structures and affect the overall reactivity of the compound . X-ray crystallography can be used to determine the precise molecular structure, as demonstrated in the analysis of related compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzoate ester group can make the pyrrole ring more susceptible to electrophilic attack due to the electron-withdrawing effect of the ester carbonyl . Additionally, the oxo functionalities can participate in reactions such as condensation or addition, depending on the reaction conditions and the presence of other reactive groups in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives like Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate are influenced by their molecular structure. The presence of multiple functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the benzoate ester group can increase the solubility of the compound in organic solvents . The oxo groups can also contribute to the acidity of the compound, potentially forming hydrogen bonds and affecting the compound's boiling point and melting point . Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict these properties and provide insights into the electronic structure of the compound .

Aplicaciones Científicas De Investigación

Síntesis de derivados de sulfonamida

3-(2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)benzoato de metilo: se utiliza en la síntesis de derivados de sulfonamida. Estos compuestos tienen una amplia gama de aplicaciones farmacéuticas debido a sus propiedades antibacterianas, antiinflamatorias, antihipertensivas y antiglaucomáticas .

Propiedades antitumorales y anticandidiasis

Los derivados de este compuesto han mostrado resultados prometedores en el tratamiento del cáncer y las infecciones fúngicas como la candidiasis. La plataforma de maleimida del compuesto facilita la síntesis de succinimidas con altas actividades antitumorales .

Aplicaciones antiarrítmicas y antihistamínicas

Los derivados del compuesto también se exploran por sus potenciales efectos antiarrítmicos y antihistamínicos, que podrían ser beneficiosos para tratar los trastornos del ritmo cardíaco y las reacciones alérgicas, respectivamente .

Actividades anticolesterolémicas e hipnóticas

La investigación ha indicado que los derivados del This compound pueden poseer propiedades anticolesterolémicas, útiles para controlar los niveles de colesterol, así como actividades hipnóticas y sedantes para tratar los trastornos del sueño .

Polimerización y copolimerización

El doble enlace activado y el grupo imida en la estructura del compuesto lo convierten en un candidato ideal para los procesos de polimerización y copolimerización. Esta aplicación es significativa en la creación de nuevos materiales con propiedades específicas .

Síntesis de complejos de organoestaño(IV)

Este compuesto es fundamental en la síntesis de complejos de organoestaño(IV). Estos complejos se han caracterizado y estudiado por sus posibles aplicaciones en varios campos, incluida la ciencia de los materiales .

Safety and Hazards

“Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

methyl 3-(2,5-dioxopyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHLXNRBOUEEGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364081 |

Source

|

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40349-50-6 |

Source

|

| Record name | Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)